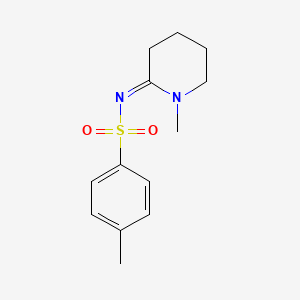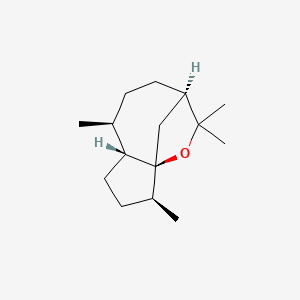
Guaioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Guaioxide can be synthesized through microbial oxidation. One method involves the use of Mucor plumbeus, which hydroxylates this compound to produce various hydroxy derivatives . The reaction conditions typically involve maintaining a controlled environment to facilitate the microbial transformation.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as guaiac wood oil. The extraction process includes steam distillation of the wood oil, followed by purification steps to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Guaioxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxy derivatives.
Reduction: Although less common, reduction reactions can modify the structure of this compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common reagents include microbial agents like Mucor plumbeus.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Various organic reagents depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Guaioxide has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpenoid transformations.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, although more research is needed.
Industry: Used in the fragrance industry due to its unique scent profile.
Mechanism of Action
The mechanism of action of guaioxide involves its interaction with various molecular targets. For example, its hydroxylation by microbial agents like Mucor plumbeus involves the enzyme-mediated addition of hydroxyl groups to specific positions on the this compound molecule . This process alters the compound’s chemical properties and can lead to the formation of bioactive derivatives.
Comparison with Similar Compounds
Guaioxide is unique among sesquiterpenoids due to its specific structure and reactivity. Similar compounds include:
Liguloxide: Another sesquiterpenoid with a similar structure but different functional groups.
Epi-ligulyl oxide: A stereoisomer of liguloxide with distinct chemical properties.
These compounds share some similarities with this compound but differ in their specific chemical behaviors and applications.
Properties
CAS No. |
20149-50-2 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1S,2S,5R,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,5]dodecane |
InChI |
InChI=1S/C15H26O/c1-10-5-7-12-9-15(16-14(12,3)4)11(2)6-8-13(10)15/h10-13H,5-9H2,1-4H3/t10-,11-,12+,13+,15-/m0/s1 |
InChI Key |
GXMJXGUEPXEOGR-WHPHWUKISA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2C[C@]3([C@@H]1CC[C@@H]3C)OC2(C)C |
Canonical SMILES |
CC1CCC2CC3(C1CCC3C)OC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


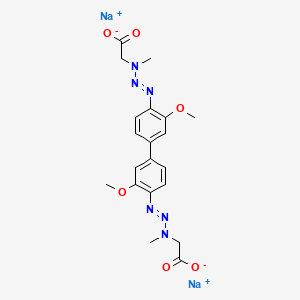
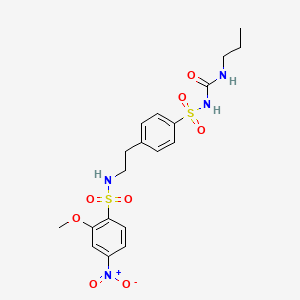
![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)
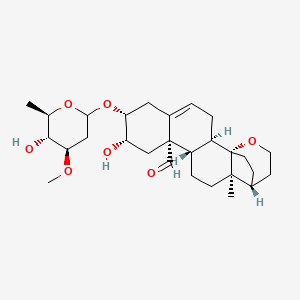
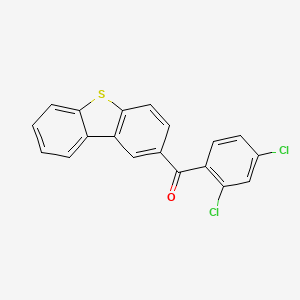
![8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12706706.png)

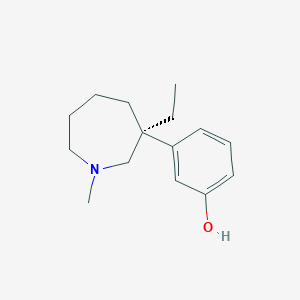
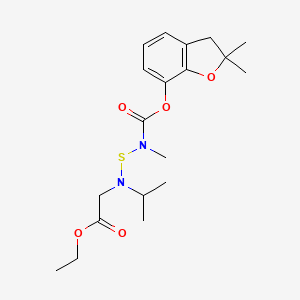

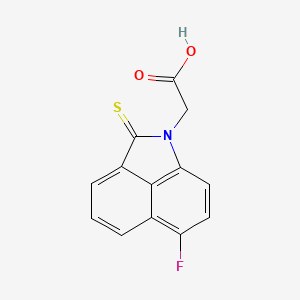
![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)

